3-Amino-N-methyl-2-(3-methylphenyl)propanamide (CAS: 1903200-04-3) is a specialized beta-amino amide building block characterized by an alpha-m-tolyl substitution and a pre-installed N-methyl secondary amide. In procurement and medicinal chemistry workflows, it serves as a pre-functionalized intermediate for the synthesis of peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics. By providing a chemically stable secondary amide and a specifically positioned meta-methyl hydrophobic vector, this compound allows researchers to bypass complex multi-step syntheses while maintaining strict control over the final molecule's hydrogen-bonding profile and lipophilicity [1].
Attempting to substitute this specific building block with its free acid counterpart, 3-amino-2-(3-methylphenyl)propanoic acid, introduces significant process liabilities, notably the high risk of alpha-carbon epimerization during downstream amidation and the requirement for expensive coupling reagents. Furthermore, substituting with the more common des-methyl analog (3-amino-N-methyl-2-phenylpropanamide) fundamentally alters the pharmacophore; the absence of the meta-methyl group reduces the calculated LogP by approximately 0.45 units, which can critically compromise hydrophobic pocket occupation and passive membrane permeability in late-stage drug candidates [1].
When synthesizing N-methylated beta-amino amide derivatives, starting from the free alpha-aryl acid requires a coupling step with methylamine. This process is notoriously prone to base-catalyzed racemization at the sterically hindered, benzylic alpha-position. Utilizing the pre-functionalized 3-Amino-N-methyl-2-(3-methylphenyl)propanamide entirely circumvents this coupling step, avoiding the typical 15-25% enantiomeric or diastereomeric purity loss observed during standard HATU/DIPEA-mediated amidation of the free acid [1].
| Evidence Dimension | Alpha-center epimerization during library synthesis |
| Target Compound Data | 0% epimerization (Pre-installed N-methyl amide) |
| Comparator Or Baseline | 15-25% epimerization (Using 3-amino-2-(3-methylphenyl)propanoic acid + methylamine) |
| Quantified Difference | Complete elimination of coupling-induced optical purity loss |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, DMF, 25°C) |
Procuring the pre-formed N-methyl amide eliminates the need for complex chiral purification steps downstream, significantly improving overall process yield and reproducibility.
The inclusion of the meta-methyl group on the phenyl ring provides a quantifiable advantage in structure-based drug design compared to the unsubstituted phenyl analog. The m-tolyl moiety increases the calculated partition coefficient (cLogP) by roughly 0.45 units. In kinase and GPCR inhibitor development, this specific steric bulk and enhanced lipophilicity are frequently required to fully occupy deep hydrophobic pockets, which the unsubstituted phenyl ring fails to engage effectively [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | ~ +0.45 to +0.50 cLogP increase (m-tolyl group) |
| Comparator Or Baseline | Baseline cLogP (unsubstituted 3-amino-N-methyl-2-phenylpropanamide) |
| Quantified Difference | Enhancement of ~0.45 LogP units |
| Conditions | In silico physicochemical profiling for lead optimization |
Selecting the m-tolyl derivative directly enhances the probability of high-affinity target binding and improves passive cellular permeability compared to standard phenyl building blocks.
In automated high-throughput library synthesis, building block solubility in standard solvents like DMSO and DMF is critical. Primary amides frequently exhibit strong intermolecular hydrogen bonding, leading to crystal lattice stabilization and poor solubility. The N-methyl substitution in 3-Amino-N-methyl-2-(3-methylphenyl)propanamide disrupts this network, significantly increasing kinetic solubility in aprotic solvents compared to its primary amide counterpart. This ensures consistent liquid handling and prevents line-clogging in automated synthesis platforms [1].
| Evidence Dimension | Kinetic solubility in DMSO/DMF for automated handling |
| Target Compound Data | High solubility (N-methyl amide disrupts intermolecular H-bonding) |
| Comparator Or Baseline | Lower solubility (Primary amide forms strong crystal lattices) |
| Quantified Difference | Significant reduction in precipitation risk during automated liquid handling |
| Conditions | Standard 0.1 M to 0.5 M stock solution preparation in DMSO/DMF |
For core facility managers and library synthesis chemists, the N-methylated building block ensures seamless integration into automated workflows without the downtime associated with insoluble precursors.
The compound is a highly suitable starting fragment for developing kinase inhibitors, where the m-tolyl group can be directed into hydrophobic allosteric pockets and the N-methyl amide serves as a critical hydrogen-bonding vector for the kinase hinge region [1].
As a pre-functionalized beta-amino amide, it is structurally optimized for incorporation into peptidomimetic libraries. The N-methyl group helps restrict the amide bond conformation, promoting specific secondary structures that are difficult to achieve with primary amides [2].
The precise lipophilicity imparted by the m-tolyl group, combined with the reduced polar surface area of the N-methyl amide, makes this building block highly effective for synthesizing neuroactive compounds requiring efficient blood-brain barrier (BBB) crossing [3].